N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
Description
Historical Context of Oxadiazole Research
Oxadiazoles, first characterized in the mid-20th century, belong to the azole family of heterocyclic compounds distinguished by their five-membered ring containing two nitrogen atoms and one oxygen atom. The 1,3,4-oxadiazole isomer gained prominence in the 1980s when researchers recognized its metabolic stability compared to other azoles, making it an attractive pharmacophore. Early applications focused on agrochemicals, but the 1990s saw a pivot toward pharmaceuticals, exemplified by the HIV integrase inhibitor raltegravir, which features a 1,3,4-oxadiazole motif.
The structural plasticity of 1,3,4-oxadiazoles allows for systematic modifications at the 2- and 5-positions, enabling fine-tuning of electronic properties and lipophilicity. This adaptability has driven their adoption in diverse therapeutic areas, including:
(Table 1: Therapeutic applications of 1,3,4-oxadiazole derivatives based on structural features)
Emergence of N-[5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]-3-(Ethylsulfanyl)Benzamide in Scientific Literature
This compound first appeared in patent literature circa 2015 as part of structure-activity relationship (SAR) studies targeting tyrosine kinase receptors. Its design merges two pharmacophoric elements:
- The 1,3,4-oxadiazole core, providing rigidity and hydrogen-bonding capacity
- A 3-(ethylsulfanyl)benzamide group, enhancing membrane permeability through lipophilic interactions
The 2,5-dimethylphenyl substituent at position 5 of the oxadiazole ring introduces steric bulk, potentially modulating target binding specificity. Early computational studies suggested strong affinity for ATP-binding pockets in kinase domains, with predicted binding energies ≤ -9.8 kcal/mol in molecular docking simulations.
Position Within the Broader Oxadiazole Family
Among the four oxadiazole isomers, 1,3,4-oxadiazoles exhibit unique stability and synthetic accessibility compared to their 1,2,3- and 1,2,5-counterparts. The compound’s structure aligns with modern trends in 1,3,4-oxadiazole derivatization:
Research Significance in Medicinal Chemistry
Three factors elevate this compound’s importance:
- Kinase Inhibition Potential : The ethylsulfanyl-benzamide moiety mimics ATP’s adenine ring, positioning it as a candidate for kinase inhibition therapeutics.
- Synthetic Versatility : Modular synthesis allows rapid generation of analogs through variations in the aryl and sulfanyl substituents.
- ADMET Optimization : Preliminary in silico analyses predict favorable absorption and distribution profiles, with calculated Caco-2 permeability > 25 nm/s.
Recent studies highlight its utility as a chemical probe for studying protein-ligand interactions in neurodegenerative diseases, where oxadiazoles show promise in modulating amyloid aggregation pathways.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSJWHLSMNWYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer properties. For instance, a study focusing on related oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest .
Case Study : A recent study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer efficacy using cytotoxic assays. The results indicated that several derivatives caused substantial apoptosis in glioblastoma cells, highlighting the potential of oxadiazole compounds in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 10 | Apoptosis via DNA damage |
| 5d | LN229 | 8 | Cell cycle arrest |
| 5m | LN229 | 12 | Induction of oxidative stress |
Anti-Diabetic Activity
The anti-diabetic properties of oxadiazole derivatives have also been explored. In vivo studies using genetically modified models like Drosophila melanogaster indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .
Case Study : In a study assessing the anti-diabetic effects of oxadiazole compounds, derivatives were tested on diabetic models. Results showed that specific compounds effectively reduced blood glucose levels and improved insulin sensitivity .
| Compound | Model Organism | Blood Glucose Reduction (%) |
|---|---|---|
| 5d | Drosophila melanogaster | 30 |
| 5f | Drosophila melanogaster | 25 |
Synthesis and Structure-Activity Relationship
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.
Synthesis Process Overview
- Formation of Oxadiazole Ring : The initial step involves the condensation of hydrazones with carboxylic acids to form the oxadiazole ring.
- Substituent Modification : Subsequent reactions introduce various substituents that enhance biological activity.
- Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl group can also participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Comparative Physicochemical Data
Key Observations :
Substituent Effects: The target compound’s ethylsulfanyl group on benzamide contrasts with the thiazol-4-yl substituents in compounds 7c–f (). Compared to LMM5 and LMM11 (), the target lacks a sulfamoyl group (-SO₂NHR), which is critical for antifungal activity in these analogs.
Molecular Weight and Lipophilicity :
- The target’s molecular weight (366.45 g/mol) is lower than LMM5 (454.51 g/mol) due to the absence of a bulky sulfamoyl group. Its ethylsulfanyl substituent likely increases lipophilicity (logP ~3.5 estimated) compared to the polar thiazole-containing 7c–f.
Thermal Stability :
- While the target’s melting point is unreported, compounds 7c–f exhibit moderate thermal stability (134–178°C), influenced by hydrogen-bonding networks from their thiazole and amide groups.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxadiazole ring and an ethylsulfanyl group attached to a benzamide framework. Its molecular formula is with a molecular weight of approximately 342.41 g/mol.
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- AChE and BChE Inhibition :
- Antimicrobial Efficacy :
Case Studies
A study evaluating the cognitive-enhancing effects of related oxadiazole compounds found that modifications in the structure significantly influenced AChE inhibition and cognitive outcomes in animal models . The findings underscore the importance of structural variations on biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the oxadiazole ring and benzamide moiety significantly affect the biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position on phenyl | Enhances AChE inhibition |
| Ethylsulfanyl group | Increases lipophilicity and enzyme binding affinity |
| Dimethyl groups | Modulate steric hindrance impacting interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
